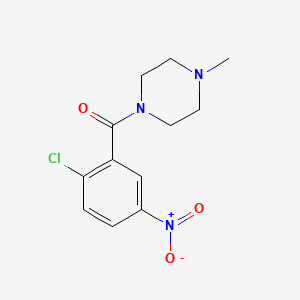

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

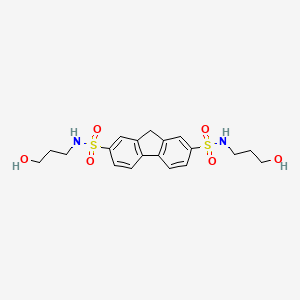

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine, also known as CNMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental sciences. CNMP is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine.

Applications De Recherche Scientifique

Synthesis and Characterization

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine serves as a critical intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis and characterization of legal highs such as nitracaine, demonstrating the compound's role in developing new psychoactive substances for research purposes (Power et al., 2014).

Materials Science Applications

In materials science, derivatives of this compound have been explored for creating moisture-stable metal-organic frameworks (MOFs) with potential applications in CO2 capture and nitro pollutant vapor detection. Such MOFs exhibit high CO2/N2 and CO2/CH4 sorption selectivity, positioning them as promising materials for selective CO2 separation and environmental monitoring (Chen et al., 2016).

Heterocyclic Chemistry

The compound has also been utilized in heterocyclic chemistry for the preparation of various nitrogenous cycles, such as benzimidazoles and quinoxalinones, highlighting its versatility as a building block for synthesizing biologically active molecules with potential pharmaceutical applications (Křupková et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been developed as derivatization reagents for the LC-ESI-MS determination of steroids, demonstrating its utility in enhancing the sensitivity and specificity of analytical methods for bioactive compounds (Nishio et al., 2007).

Supramolecular Chemistry

Furthermore, this compound has contributed to advancements in supramolecular chemistry, where its derivatives have been used to study hydrogen-bonding interactions in crystal structures, thereby offering insights into the design of novel supramolecular architectures (Yu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

(2-chloro-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-14-4-6-15(7-5-14)12(17)10-8-9(16(18)19)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWZLBPJLKSCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641093 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)

![N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5576425.png)

![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)

![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)

![3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5576440.png)

![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)

![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)

![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)

![1-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5576488.png)